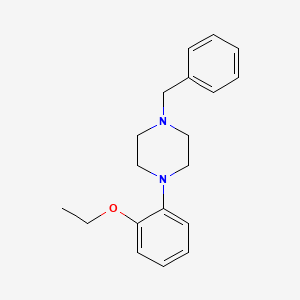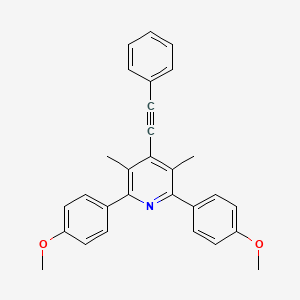
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide, also known as EIP or EIP-1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EIP-1 is a synthetic compound that belongs to the class of thiophene carboxamides. Its chemical structure consists of a thiophene ring, a piperidine ring, and an isopropyl group.
Wirkmechanismus
The exact mechanism of action of 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 is not yet fully understood. However, it is believed to act through the modulation of several signaling pathways involved in inflammation and cancer progression. 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in macrophages and other immune cells. In addition, 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has been shown to inhibit the growth and migration of cancer cells, including breast cancer and lung cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further research. However, there are also limitations to the use of 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 in lab experiments. Its mechanism of action is not yet fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1. One potential area of study is the development of 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 derivatives with improved potency and selectivity. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1. Additionally, further studies are needed to determine the safety and efficacy of 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 in animal models and clinical trials.
Synthesemethoden
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. This intermediate is then reacted with N-isopropyl-4-piperidone to yield the desired product, 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1.
Wissenschaftliche Forschungsanwendungen
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In addition, 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has been found to modulate the immune response and inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
5-ethyl-N-(1-propan-2-ylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-4-13-5-6-14(19-13)15(18)16-12-7-9-17(10-8-12)11(2)3/h5-6,11-12H,4,7-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVXGVQCFYUHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4925609.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B4925612.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B4925620.png)
![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4925623.png)
![4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-phthalazinone trifluoroacetate](/img/structure/B4925629.png)



![2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4925658.png)
![1-[(4-methoxyphenoxy)acetyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4925662.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4925664.png)
![ethyl 5-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925685.png)
![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4925696.png)
![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)